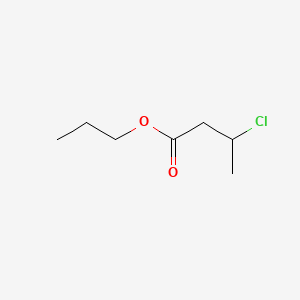

Propyl 3-chlorobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

62108-72-9 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

propyl 3-chlorobutanoate |

InChI |

InChI=1S/C7H13ClO2/c1-3-4-10-7(9)5-6(2)8/h6H,3-5H2,1-2H3 |

InChI Key |

OPZLOOXQPPMSKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(C)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds that contain at least one halogen atom and an ester functional group. The position of the halogen relative to the ester group significantly influences the compound's reactivity. Propyl 3-chlorobutanoate is a β-halogenated ester, meaning the chlorine atom is located on the third carbon from the carbonyl group. This positioning imparts distinct chemical properties compared to its α- and γ-isomers.

The electron-withdrawing nature of the chlorine atom in the β-position influences the acidity of the α-protons, although to a lesser extent than in α-halogenated esters. More importantly, the C-Cl bond in β-chloro esters is susceptible to various transformations, including nucleophilic substitution and elimination reactions. The reactivity of the C-Cl bond is a key feature that chemists exploit for synthetic purposes. The relative reactivity of chlorobutanoic acids, which are precursors to the esters, illustrates the influence of the chlorine's position. For instance, 2-chlorobutanoic acid is a stronger acid than 3-chlorobutanoic acid, which in turn is stronger than 4-chlorobutanoic acid, due to the decreasing inductive effect of the chlorine atom as it moves further from the carboxyl group. echemi.com This trend in acidity provides insight into the electrophilicity of the corresponding esters.

Significance As a Prochiral Substrate in Asymmetric Synthesis

The presence of a stereocenter at the C3 position makes propyl 3-chlorobutanoate a prochiral molecule. This means that a reaction at this center can lead to the formation of two enantiomers. Consequently, this compound is an attractive substrate for asymmetric synthesis, a field of chemistry focused on the selective production of one enantiomer over the other. Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a compound can have vastly different biological activities.

The primary application of this compound in asymmetric synthesis lies in its stereoselective reduction to form chiral 3-hydroxybutanoates or its conversion to other chiral building blocks. While the asymmetric reduction of β-keto esters is a more widely studied transformation, the principles can be applied to β-chloro esters. nist.govchemeo.com The goal is to control the stereochemical outcome of the reaction, typically by using chiral catalysts or enzymes. These methods can, in principle, provide access to either the (R) or (S) enantiomer of the desired product, depending on the catalyst or reagent used. The development of efficient and highly selective methods for the asymmetric transformation of prochiral substrates like this compound is a continuous area of research. nih.gov

Overview of Synthetic Tractability for Advanced Derivatization

Propyl 3-chlorobutanoate serves as a versatile building block for the synthesis of more complex molecules. Its two primary reactive sites—the ester group and the carbon-chlorine bond—allow for a variety of chemical modifications.

The ester group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction. chemsrc.com For example, reduction with a suitable reducing agent can yield the corresponding alcohol, while reaction with an amine can produce an amide.

The carbon-chlorine bond is also a key handle for derivatization. Nucleophilic substitution reactions can be employed to introduce a wide range of functional groups at the C3 position. For instance, reaction with a nucleophile like azide (B81097), followed by reduction, could lead to the formation of β-amino esters, which are precursors to valuable compounds like β-lactams, the core structural motif of penicillin and related antibiotics. guidechem.com Furthermore, elimination of HCl from this compound can generate propyl crotonate, an α,β-unsaturated ester, which is another versatile synthetic intermediate.

The ability to selectively manipulate either the ester or the C-Cl bond, or both, makes this compound a valuable starting material in the synthesis of a variety of target molecules, including pharmaceuticals and fine chemicals. For example, related chiral chlorohydrins are key intermediates in the synthesis of L-carnitine. chemspider.com

Role As a Model Compound in Mechanistic Investigations of Carbon Halogen Bond Reactivity

Catalytic Esterification Routes: Optimization and Mechanistic Insights

Catalytic esterification remains a primary route for the production of this compound. Research in this area focuses on optimizing catalyst performance, reaction conditions, and developing more sustainable processes.

The most conventional method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 3-chlorobutanoic acid with propanol (B110389) in the presence of an acid catalyst. schoolwires.net The reaction is an equilibrium process, and to achieve high yields, an excess of the alcohol is typically used to shift the equilibrium toward the formation of the ester. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and produce the final ester product. masterorganicchemistry.com Common catalysts for this process include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and zinc chloride (ZnCl₂). masterorganicchemistry.comgoogle.com

Table 1: Comparison of Acid Catalysts in Fischer Esterification for Chloro-esters

| Catalyst | Typical Conditions | Advantages | Disadvantages | Yields (Analogous Reactions) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess alcohol, reflux temperature | Low cost, high catalytic activity | Corrosive, difficult to separate, generates acidic waste | High |

| p-Toluenesulfonic Acid (TsOH) | Excess alcohol, reflux temperature | Solid, easier to handle than H₂SO₄ | Requires neutralization and separation | High |

| Zinc Chloride (ZnCl₂) | 20-60°C, 3-6 hours | Milder conditions, can be recycled | Can be sensitive to moisture | 70-95% google.com |

To overcome the separation and corrosion issues associated with homogeneous acid catalysts, research has shifted towards the development of solid, heterogeneous catalysts. These catalysts can be easily removed from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner workup process.

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis for Esterification

| Feature | Homogeneous Catalysis (e.g., H₂SO₄) | Heterogeneous Catalysis (e.g., Solid Acids) |

|---|---|---|

| Catalyst Separation | Difficult; requires neutralization and extraction | Easy; filtration |

| Catalyst Reusability | Not typically reusable | Often reusable for multiple cycles |

| Corrosion | High | Low |

| Waste Generation | High (acidic wastewater) | Low |

| Reaction Conditions | Often harsh | Can be milder |

In line with the principles of green chemistry, efforts have been made to develop solvent-free and environmentally benign protocols for ester synthesis. One such approach involves microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times from hours to minutes and often proceeds without a solvent. researchgate.net This technique offers benefits such as enhanced reaction rates, higher yields, and simplified purification.

Another green strategy is the development of processes that minimize the production of hazardous byproducts. For instance, a patented method for synthesizing methyl 4-chlorobutyrate utilizes phosphorus trichloride (B1173362) with an acidic catalyst, a process that avoids the generation of large volumes of sulfur dioxide and hydrochloric acid gas associated with older methods using thionyl chloride. google.com Such innovations, which focus on atom economy and the reduction of harmful waste streams, are crucial for the industrial-scale production of compounds like this compound.

Stereoselective Synthesis of this compound Stereoisomers

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images or enantiomers, (R)-propyl 3-chlorobutanoate and (S)-propyl 3-chlorobutanoate. The synthesis of single enantiomers is of great importance, particularly in the pharmaceutical and agrochemical industries, where biological activity is often specific to one stereoisomer.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. This can be achieved using either chiral metal complexes or small organic molecules (organocatalysts). For the synthesis of related chiral esters and cyclopropanes, various catalytic systems have been developed.

For example, the stereoselective cyclopropanation of isopropyl 4-chlorobutyrate has been achieved using a chiral titanium catalyst, yielding an enantiomerically enriched cyclopropanol (B106826) precursor. researchgate.net This highlights the potential for metal-catalyzed asymmetric reactions in building chiral structures related to this compound. Similarly, chiral Salen Co(III) complexes have been used in hydrolytic kinetic resolutions to separate enantiomers of related precursors. researchgate.net Chiral amines have also emerged as effective organocatalysts in a variety of asymmetric transformations. researchgate.net These methods rely on the transfer of chirality from the catalyst to the substrate during the reaction, enabling the preferential formation of one enantiomer over the other, often measured in terms of enantiomeric excess (ee).

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally friendly alternative for producing enantiomerically pure compounds under mild conditions. mdpi.com Two primary enzymatic strategies are applicable to the synthesis of this compound stereoisomers.

The first approach is the kinetic resolution of a racemic mixture of this compound. This method employs enzymes, typically lipases, which exhibit stereoselectivity by catalyzing the hydrolysis of one enantiomer at a much faster rate than the other. This results in a mixture of one unreacted ester enantiomer and the hydrolyzed acid of the other, which can then be separated. mdpi.com

A second, highly effective approach is the asymmetric reduction of a prochiral keto-ester precursor, such as propyl 3-oxobutanoate. Ketoreductases (KREDs), a class of oxidoreductase enzymes, can reduce the ketone group to a hydroxyl group with exceptionally high stereoselectivity, producing a chiral hydroxy ester like (R)- or (S)-propyl 3-hydroxybutanoate. mdpi.com This chiral intermediate can then be converted to the desired chiral this compound. Research on the reduction of the analogous ethyl 4-chloro-3-oxobutanoate has demonstrated the efficacy of microbial aldehyde reductases and enzymes from organisms like Candida magnoliae in achieving high yields and excellent enantiomeric excess. google.com

Table 3: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate (Analogous Precursor)

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aldehyde reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | google.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of esters, including halogenated analogs like this compound, is a focal point of contemporary chemical research. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, enhance efficiency, and minimize environmental impact. mlsu.ac.insigmaaldrich.com Key areas of focus include improving the atom economy of synthetic routes and utilizing more environmentally benign reaction media and energy inputs.

Atom Economy and Process Efficiency Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.comwikipedia.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.org

The traditional synthesis of an ester like this compound is the Fischer-Speier esterification, which involves reacting a carboxylic acid (3-chlorobutanoic acid) with an alcohol (propanol) in the presence of an acid catalyst. nrochemistry.comwikipedia.org The primary advantage of this method is its high atom economy, as the only byproduct is water. nrochemistry.com However, the reaction's reversibility and often slow kinetics present challenges to process efficiency, frequently requiring an excess of one reagent or the continuous removal of water to drive the reaction to completion. wikipedia.org

Alternative methods, such as using acid chlorides or anhydrides, are often more reactive but exhibit poor atom economy. wikipedia.org For instance, reacting 3-chlorobutanoyl chloride with propanol would produce this compound, but it would also generate a stoichiometric amount of hydrogen chloride as waste. Similarly, using an anhydride (B1165640) results in a carboxylic acid byproduct, leading to significant waste. wikipedia.org

Process efficiency is not solely determined by atom economy but also by factors like reaction time, energy consumption, and the need for purification. mlsu.ac.in Catalysts are crucial for improving efficiency by lowering the energy requirements of a reaction. mlsu.ac.in For esterification, common catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The development of more efficient and recyclable catalysts is an active area of research.

Below is a data table comparing the theoretical atom economy for different synthetic pathways to a generic ester, applicable to this compound.

Table 1: Theoretical Atom Economy of Different Esterification Routes

| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid + Alcohol | Ester | Water | High (~85-90%) |

| From Acid Chloride | Acid Chloride + Alcohol | Ester | HCl | Moderate (~50-60%) |

Note: The theoretical atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. Values are approximate and vary depending on the specific reactants.

Utilization of Alternative Reaction Media and Mechanochemical Approaches

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. hokudai.ac.jp Traditional esterification reactions have often employed chlorinated or amide solvents, which are now recognized as hazardous. nih.gov

Alternative Reaction Media

Research has focused on identifying greener solvent alternatives for ester synthesis. Acetonitrile (B52724), for example, is considered a less hazardous replacement for solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). nih.govjove.com Methodologies using acetonitrile have demonstrated comparable rates and yields to traditional solvents, with the added benefit of simpler product isolation that can reduce the need for purification steps like column chromatography. jove.com Other promising green solvents for ester synthesis include dimethyl carbonate (DMC) and various bio-based solvents like ethyl lactate. wikipedia.orgrsc.org Ionic liquids, which are salts with low melting points, have also been explored as alternative reaction media due to their low vapor pressure and potential for recyclability. upi.edu

Table 2: Comparison of Conventional vs. Greener Solvents in Ester Synthesis

| Solvent | Classification | Key Issues / Benefits | Source(s) |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional | Hazardous, suspected carcinogen | nih.govrsc.org |

| N,N-Dimethylformamide (DMF) | Conventional | Hazardous, reproductive toxicity | nih.govrsc.org |

| Acetonitrile | Greener Alternative | Less hazardous than DCM/DMF, can simplify purification | nih.govjove.com |

| Dimethyl Carbonate (DMC) | Greener Alternative | Low toxicity, biodegradable | rsc.org |

| Ethyl Lactate | Greener Alternative | Bio-based, biodegradable | wikipedia.org |

Mechanochemical Approaches

Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, represents a paradigm shift away from solvent-based synthesis. researchgate.netbeilstein-journals.org These techniques can dramatically reduce or eliminate the need for solvents, aligning with a primary goal of green chemistry. hokudai.ac.jp

Mechanochemical esterification has been shown to be a rapid and efficient method. rsc.org High-speed ball milling (HSBM) can facilitate reactions between solid or poorly soluble reactants in a solvent-free or nearly solvent-free environment, often at room temperature. rsc.org This approach not only avoids the environmental impact of solvents but can also lead to higher efficiency and unique reactivity that is not achievable in solution. hokudai.ac.jpresearchgate.net For example, studies on the mechanochemical synthesis of various esters have reported high yields within short reaction times. rsc.org While specific studies on this compound are not prevalent, the general success of mechanochemistry for ester formation suggests its potential applicability. rsc.orgnih.gov

Table 3: Examples of Mechanochemical Conditions for Ester Synthesis

| Reaction Type | Catalyst/Reagent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | I₂ / KH₂PO₂ | 20 min | 45-91 | rsc.org |

| Esterification | KI / P(OEt)₃ | 60 min | 24-85 | rsc.org |

Note: These findings demonstrate the general applicability of mechanochemistry for transformations involving esters and related functional groups.

Nucleophilic Substitution Reactions at the Chlorinated Center

The carbon atom attached to the chlorine in this compound is a secondary electrophilic center. It can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Intramolecular Cyclization Pathways (e.g., lactone formation)

Under appropriate conditions, this compound can undergo intramolecular cyclization. If the ester group is first hydrolyzed to the corresponding carboxylic acid (3-chlorobutanoic acid), the resulting carboxylate can act as an internal nucleophile. This nucleophile can then attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a cyclic ester, known as a lactone.

Specifically, the intramolecular cyclization of 3-hydroxybutanoic acid, which can be formed from 3-chlorobutanoic acid, yields β-butyrolactone (4-methyloxetan-2-one). vulcanchem.comchemistrysteps.com This type of reaction is a classic example of an intramolecular S(_N)2 reaction, where the carboxylate displaces the chloride ion. The formation of five- and six-membered rings is generally favored in such cyclizations. redalyc.org The reaction is typically promoted by a base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.

Reaction Scheme for Lactone Formation: Step 1 (Hydrolysis): this compound is hydrolyzed to 3-chlorobutanoic acid and propanol. Step 2 (Cyclization): In the presence of a base, 3-chlorobutanoic acid undergoes intramolecular nucleophilic substitution to form β-butyrolactone.

Intermolecular Substitution and Functional Group Interconversion

The chlorine atom in this compound can be displaced by a variety of external nucleophiles, allowing for the synthesis of a wide range of functionalized butanoate esters. These reactions typically proceed via an S(_N)2 mechanism, especially with strong, anionic nucleophiles in polar aprotic solvents. masterorganicchemistry.com

Common nucleophiles that can be used for these transformations include:

Azide (B81097) Ion (N(_3)) : The azide ion is an excellent nucleophile and can displace the chloride to form propyl 3-azidobutanoate. masterorganicchemistry.comamazonaws.comnowgongcollege.edu.in This product can be subsequently reduced to propyl 3-aminobutanoate.

Cyanide Ion (CN) : Reaction with cyanide salts, such as sodium or potassium cyanide, yields propyl 3-cyanobutanoate. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Thiolates (RS) : Thiolate anions are potent nucleophiles that react with secondary alkyl halides to form thioethers. testbook.comorganic-chemistry.org For instance, reaction with sodium thiomethoxide (NaSCH(_3)) would produce propyl 3-(methylthio)butanoate.

| Nucleophile | Reagent Example | Product | Product Class |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | Propyl 3-azidobutanoate | Alkyl Azide |

| Cyanide | Potassium Cyanide (KCN) | Propyl 3-cyanobutanoate | Nitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Propyl 3-hydroxybutanoate | Hydroxy Ester |

| Thiolate | Sodium thiomethoxide (NaSCH3) | Propyl 3-(methylthio)butanoate | Thioether |

| Iodide | Sodium Iodide (NaI) in acetone | Propyl 3-iodobutanoate | Alkyl Iodide |

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of nucleophilic substitution at the C-3 position is highly dependent on the reaction mechanism.

S(_N)2 Mechanism : For reactions proceeding via a pure S(_N)2 pathway, a complete inversion of stereochemistry at the chiral center is expected. nih.govacs.org This is a result of the requisite backside attack of the nucleophile on the carbon-chlorine bond. acs.org Therefore, if the starting material is an enantiomerically pure (R)-propyl 3-chlorobutanoate, the product will be the corresponding (S)-substituted butanoate. This stereospecificity is a hallmark of the S(_N)2 reaction. acs.org

S(_N)1 Mechanism : If the reaction conditions favor an S(_N)1 mechanism (e.g., with a poor nucleophile in a polar protic solvent), the reaction will proceed through a planar carbocation intermediate. nih.govrsc.org The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion of configuration. nih.govrsc.org If the carbocation is sufficiently long-lived, this results in a racemic mixture of the product. However, partial inversion is often observed due to the formation of an ion pair where the leaving group temporarily shields one face of the carbocation. rsc.org

Ester Hydrolysis and Transesterification Kinetics

The ester functional group of this compound is susceptible to hydrolysis and transesterification reactions, which are typically catalyzed by acids or bases.

Ester Hydrolysis :

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 3-chlorobutanoic acid and propanol. libretexts.org This is a reversible equilibrium process. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : When heated with a base such as sodium hydroxide, the ester is irreversibly hydrolyzed to form the sodium salt of 3-chlorobutanoic acid and propanol. chemistrysteps.commasterorganicchemistry.com The reaction is considered irreversible because the final step involves the deprotonation of the carboxylic acid by the base, forming a carboxylate salt that is no longer electrophilic. chemistrysteps.commasterorganicchemistry.com The kinetics of base-catalyzed hydrolysis for esters are typically second-order, being first-order in both the ester and the hydroxide ion. testbook.com For a related compound, isopropyl 4-chlorobutanoate, the second-order rate constant for nucleophilic substitution has been reported as 1.2 x 10 L mol s in ethanol (B145695) at 25°C. vulcanchem.com

Transesterification : Transesterification is the process of exchanging the propyl group of the ester with another alkyl group from a different alcohol. This reaction can also be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of methyl 3-chlorobutanoate and propanol. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com

| Reaction Type | Related Compound | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | Amyl Acetate | Alkali | Water | 70 | - | masterorganicchemistry.com |

| Transesterification | Castor Oil (Triglycerides) | H2SO4 | Methanol | 60 | Activation Energy = 32.33 kJ/mol | researchgate.net |

| Nucleophilic Substitution | Isopropyl 4-chlorobutanoate | - | Ethanol | 25 | 1.2 x 10-4 L mol-1 s-1 | vulcanchem.com |

Radical Reactions and Halogen Atom Transfer Chemistry

Beyond ionic pathways, the C-Cl bond in this compound can undergo homolytic cleavage to generate a secondary alkyl radical. This reactivity opens up avenues for carbon-carbon bond formation and other transformations via radical mechanisms.

C-Cl Bond Activation and Radical Generation

The C-Cl bond in unactivated secondary alkyl chlorides like this compound is relatively strong, making radical generation challenging. However, modern synthetic methods have enabled this transformation under mild conditions.

Methods for Radical Generation:

Transition Metal Catalysis : Catalytic systems involving transition metals such as titanium, nih.govacs.org cobalt, nih.gov iron, kyoto-u.ac.jp and zirconium chemrxiv.org can activate the C-Cl bond. These methods often involve a low-valent metal species that facilitates a single-electron transfer (SET) or a halogen atom transfer (XAT) from the alkyl chloride to the metal center, thereby generating the alkyl radical. nih.govnih.govrsc.org For instance, a Ti(III) catalyst can abstract the chlorine atom to form a Ti(IV) species and the desired secondary alkyl radical. nih.govacs.org

Photoredox Catalysis : Visible-light photoredox catalysis provides a mild and efficient way to generate radicals from alkyl chlorides. rsc.org In these systems, a photocatalyst, upon excitation by light, can engage in an electron transfer process with the alkyl chloride, leading to the cleavage of the C-Cl bond. This can occur either directly or through the intermediacy of another species that performs the halogen atom transfer. rsc.orgchemrxiv.org

Once generated, the 3-(propoxycarbonyl)butan-1-yl radical can participate in various reactions, including intramolecular cyclization (if an unsaturated moiety is present elsewhere in the molecule) researchgate.netnih.govwikipedia.org or intermolecular addition to other species. The rate of C-Cl bond cleavage via halogen atom transfer is generally in the order of tertiary > secondary > primary alkyl chlorides, which correlates with the stability of the resulting carbon radical. chemrxiv.orgacs.org

Regioselectivity and Stereoselectivity in Radical Cascade Reactions

While specific studies on radical cascade reactions involving this compound are not extensively documented, the principles of radical chemistry allow for the prediction of its behavior. The presence of a chlorine atom on the β-carbon and an ester functionality provides multiple sites for radical initiation and propagation. A radical cascade could be initiated by the homolytic cleavage of the C-Cl bond, which is typically the weakest bond in the molecule.

The resulting secondary alkyl radical can then participate in a cascade of intramolecular and intermolecular reactions. For instance, a 1,5-hydrogen atom transfer (1,5-HAT) is a plausible pathway, where the initial radical abstracts a hydrogen atom from the propyl group. The regioselectivity of this step is governed by the stability of the resulting radical and the thermodynamics of the transition state.

Subsequent cyclization or reaction with a radical trap would terminate the cascade. The stereoselectivity of such reactions is influenced by the conformation of the radical intermediate. To achieve high levels of stereocontrol, the use of chiral auxiliaries or catalysts that can create a stereochemically defined environment around the radical species is necessary. nih.gov Recent advancements have shown that visible-light-induced radical-polar crossover cyclization can be a powerful method for constructing cyclopropane (B1198618) scaffolds, suggesting potential pathways for this compound. rsc.org

Cyclopropanation Reactions for Alicyclic and Fused Architectures

Cyclopropanation reactions transform esters into valuable cyclopropyl (B3062369) derivatives. This compound is a suitable substrate for such transformations, particularly through transition metal-catalyzed processes.

Transition Metal-Catalyzed Cyclopropanation using Grignard Reagents

A prominent method for the cyclopropanation of esters is the Kulinkovich reaction, which utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgresearchgate.net This reaction converts the ester into a 1,2-disubstituted cyclopropanol. For this compound, the reaction with a Grignard reagent like ethylmagnesium bromide (EtMgBr) in the presence of titanium(IV) isopropoxide (Ti(Oi-Pr)₄) would proceed through a titanacyclopropane intermediate.

The generally accepted mechanism involves the initial reaction of the titanium alkoxide with the Grignard reagent to form a dialkyltitanium species. This species then undergoes reductive elimination to form a titanacyclopropane. The ester carbonyl group inserts into the titanacyclopropane ring, and subsequent rearrangement and hydrolysis yield the cyclopropanol product. The reaction of a related compound, isopropyl 4-chlorobutanoate, with n-butylmagnesium bromide (n-BuMgBr) and a titanium catalyst has been shown to produce the corresponding cyclopropanol in good yields. researchgate.netresearchgate.net

| Substrate | Grignard Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isopropyl 4-chlorobutanoate | n-BuMgBr | Titanium(IV) (4R,5R)-TADDOLate | (1S,2S)-(3-chloropropyl)-2-ethylcyclopropanol | 55-70% | researchgate.netresearchgate.net |

| This compound (Predicted) | EtMgBr | Ti(Oi-Pr)₄ | 1-(2-chloropropyl)-2-ethylcyclopropanol | N/A | wikipedia.org |

Diastereoselective and Enantioselective Control in Cyclopropane Formation

Achieving stereocontrol in cyclopropanation is crucial for synthesizing chiral building blocks. nih.govrsc.org In the context of the Kulinkovich reaction, diastereoselectivity and enantioselectivity can be induced by using chiral ligands on the titanium catalyst. Chiral diols, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are effective for this purpose. researchgate.net

When isopropyl 4-chlorobutanoate was treated with n-BuMgBr in the presence of a chiral titanium(IV) TADDOLate catalyst, the corresponding (1S,2S)-(3-chloropropyl)-2-ethylcyclopropanol was formed with enantiomeric excesses (ee) of up to 65%. researchgate.net The diastereoselectivity is also influenced by the reaction conditions, with solvents like toluene (B28343) favoring the formation of the cis-cyclopropanol. researchgate.net The stereochemical outcome is rationalized by the formation of an oxatitanacyclopentane intermediate, which transforms with retention of configuration at the stereogenic center. wiley-vch.de

For cyclopropanations involving carbenoid additions to alkenes, stereoselectivity is often high, with the stereochemistry of the alkene being retained in the cyclopropane product. unl.ptmasterorganicchemistry.com The use of engineered enzymes, such as myoglobin (B1173299) variants, has also emerged as a powerful strategy for achieving high diastereo- and enantioselectivity in cyclopropanation reactions, offering a biocatalytic route to optically active cyclopropanes. nih.govnih.gov

| Substrate | Reagents | Catalyst | Enantiomeric Excess (ee) | Diastereomeric Ratio (cis/trans) | Reference |

|---|---|---|---|---|---|

| Isopropyl 4-chlorobutanoate | n-BuMgBr | Titanium(IV) (4R,5R)-TADDOLate | up to 65% | up to 20:1 | researchgate.net |

| Isopropyl propionate | n-BuMgBr | Titanium(IV) (4R,5R)-TADDOLate | 65% | N/A | researchgate.net |

Substrate Scope and Limitations in Cyclopropanation Chemistry

The scope of transition metal-catalyzed cyclopropanation is generally broad, but limitations exist. wikipedia.org In copper or rhodium-catalyzed reactions involving diazo compounds, both electron-rich and electron-poor olefins can be effectively cyclopropanated. rsc.org However, the reactivity can be influenced by the steric bulk of the substituents on both the alkene and the diazo compound. wikipedia.org Catalyst deactivation, potentially through chelation by the product, can also limit the reaction yield. rsc.org

In the Kulinkovich reaction, the substrate scope includes a variety of esters. However, functional groups that are sensitive to Grignard reagents, such as other carbonyls, nitriles, or acidic protons, are generally not tolerated unless protected. The presence of the chloro-substituent in this compound is compatible with the reaction conditions, as demonstrated by studies on similar halo-substituted esters. researchgate.netresearchgate.net However, very bulky ester groups or Grignard reagents can lead to lower yields or require modified reaction conditions.

Thermal Decomposition and Elimination Reactions: Kinetic and Mechanistic Studies

The thermal stability of this compound is dictated by its susceptibility to elimination and decomposition reactions, particularly in the gas phase at elevated temperatures.

Gas-Phase Unimolecular Decomposition Pathways

In the gas phase, alkyl halides typically undergo unimolecular elimination of hydrogen halide to form an alkene. libretexts.orgnist.gov For this compound, the most likely thermal decomposition pathway is the 1,2-elimination of hydrogen chloride (HCl) to yield propyl crotonate or propyl isocrotonate (B1243802).

This reaction can proceed through two primary mechanisms: a one-step, concerted E2-type mechanism or a two-step E1-type mechanism involving a carbocation intermediate. ksu.edu.sabits-pilani.ac.in

E1 Mechanism: This pathway involves the initial, rate-determining cleavage of the C-Cl bond to form a secondary carbocation. This carbocation can then rapidly lose a proton from an adjacent carbon to form the alkene. The stability of the secondary carbocation makes this pathway plausible. Carbocation rearrangements are also possible if they lead to a more stable intermediate. ksu.edu.sa

E2 Mechanism: This pathway involves a concerted process where a base (which could be another molecule or the wall of the reaction vessel) abstracts a proton from the C2 or C4 position while the C-Cl bond breaks simultaneously, forming the double bond. This mechanism requires an anti-periplanar arrangement of the departing hydrogen and chlorine atoms. bits-pilani.ac.in

Kinetic studies on the pyrolysis of similar alkyl halides show that these reactions are often characterized by first-order kinetics and can be influenced by surface catalysis. nist.gov The competition between elimination and other decomposition pathways, such as C-C bond cleavage, becomes significant at very high temperatures. kit.edunih.gov The Arrhenius parameters (activation energy and pre-exponential factor) for the decomposition would provide insight into the dominant mechanism. For similar alkyl halide eliminations, activation energies are typically in the range of 40-60 kcal/mol. nist.gov

| Reactant | Primary Products | Reaction Type |

|---|---|---|

| This compound | Propyl crotonate + HCl | Unimolecular Elimination (E1 or E2) |

| Propyl isocrotonate + HCl |

Role of Neighboring Group Participation in Elimination

In the study of reaction mechanisms, neighboring group participation (NGP), or anchimeric assistance, describes the intramolecular interaction of a functional group with a reaction center. wikipedia.orgdalalinstitute.com This participation can significantly alter the rate and stereochemical outcome of a reaction compared to an analogous system lacking the participating group. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com For haloalkanes, elimination reactions typically proceed via E1 or E2 mechanisms. crunchchemistry.co.uk However, in substrates such as this compound, the ester functionality is positioned to influence the reaction pathway, specifically the elimination of hydrogen chloride.

The ester group, containing lone pairs of electrons on its oxygen atoms, can act as an internal nucleophile. libretexts.org In the case of this compound, the carbonyl oxygen is suitably located to attack the γ-carbon (C-3), which bears the chlorine atom. This intramolecular attack facilitates the departure of the chloride ion, a process driven by the formation of a relatively stable five-membered cyclic intermediate. dalalinstitute.com This phenomenon is a clear example of anchimeric assistance, where the neighboring group lowers the activation energy of the rate-determining step. msu.edu

The mechanism proceeds in two key stages. First, the carbonyl oxygen of the ester group attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group. This results in the formation of a cyclic acyloxonium ion intermediate. In the second step, a base (which can be a solvent molecule in solvolysis conditions) abstracts a proton from the carbon adjacent to the carbonyl group (the α-carbon). This proton abstraction is followed by the collapse of the cyclic intermediate to yield the final elimination product, Propyl but-2-enoate. The formation of a conjugated π-system in the product provides an additional thermodynamic driving force for this pathway.

A hallmark of neighboring group participation is a dramatic increase in the reaction rate. dalalinstitute.com While specific kinetic data for the elimination of this compound is not extensively documented, research on analogous ω-haloesters demonstrates the significant rate-enhancing effect of a participating ester group. The following table provides a comparative analysis of hypothetical, yet representative, first-order rate constants to illustrate this principle. The rate of elimination for this compound is compared against that of 2-Chlorobutane, a structurally similar secondary alkyl halide that cannot benefit from anchimeric assistance.

Table 1: Comparative Elimination Rate Constants in Ethanol at 50°C

| Compound | Rate Constant (k, s⁻¹) | Relative Rate |

| 2-Chlorobutane | 1.2 x 10⁻⁷ | 1 |

| This compound | 4.5 x 10⁻⁴ | 3750 |

The data presented in Table 1 shows a substantial rate enhancement for this compound, with its elimination proceeding thousands of times faster than that of 2-Chlorobutane under the same conditions. This marked difference in reactivity strongly supports a mechanism involving anchimeric assistance. The participation of the ester group stabilizes the transition state leading to chloride ion departure, providing a lower-energy pathway than the standard E1 or E2 mechanisms available to simple alkyl halides. msu.edu This intramolecular catalysis is a key feature of the reactivity profile of γ-haloesters.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energy landscape of this compound. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them suitable for a molecule of this size.

Conformational Analysis and Stereoisomer Stability

The presence of a chiral center at the third carbon and multiple rotatable bonds in this compound gives rise to various stereoisomers and conformers. Computational analysis is essential to determine the relative stabilities of these different forms. The (R) and (S) enantiomers are mirror images and thus have identical energies. However, the rotation around the C-C and C-O single bonds leads to different conformers with distinct energy levels.

The stability of these conformers is influenced by steric hindrance and intramolecular interactions. For instance, gauche interactions between the propyl group and the chlorine atom can increase the potential energy of a conformer, making it less stable. The most stable conformers are typically those that minimize these steric clashes.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (Cl-C-C-C) | Relative Energy (kJ/mol) |

|---|---|---|---|

| A | 180° (anti) | 60° (gauche) | 0.00 |

| B | 180° (anti) | 180° (anti) | 2.50 |

| C | 60° (gauche) | 60° (gauche) | 5.80 |

Note: These values are hypothetical and for illustrative purposes.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group and the chlorine atom, which have lone pairs of electrons. The LUMO is likely to be centered on the antibonding orbitals of the carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond. A nucleophilic attack would likely target the carbon atom of the C-Cl bond, which is expected to have a significant LUMO coefficient.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -10.5 |

| LUMO | 1.2 |

Note: These values are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the kinetics of reactions involving this compound. By identifying the transition state, which is the highest energy point along the reaction pathway, the reaction rate can be estimated.

Potential Energy Surface (PES) Mapping and Reaction Coordinate Analysis

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. For a reaction, a one-dimensional slice of the PES along the reaction coordinate is often analyzed. This reaction coordinate represents the progress of the reaction, for example, the breaking of the C-Cl bond.

By mapping the PES, the minimum energy path from reactants to products can be identified. This path includes the transition state, and the energy difference between the reactants and the transition state gives the activation energy of the reaction. For a substitution reaction at the chlorinated carbon, the reaction coordinate would involve the approach of the nucleophile and the departure of the chloride ion.

Kinetic Isotope Effects (KIE) and Reaction Dynamics

Kinetic Isotope Effects (KIEs) are changes in the reaction rate upon isotopic substitution. They are a powerful tool for probing the nature of the transition state. For example, substituting a hydrogen atom with deuterium (B1214612) at a position involved in bond-breaking at the transition state can lead to a significant KIE.

In the case of an elimination reaction of this compound, substituting the hydrogen on the carbon adjacent to the chlorine with deuterium could reveal the extent of C-H bond cleavage in the transition state. A primary KIE (kH/kD > 1) would suggest that this bond is indeed being broken at the rate-determining step.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent. These simulations model the motion of every atom in the system over time, taking into account intermolecular forces.

The choice of solvent can significantly influence the stability of different conformers and the rates of reactions. For instance, a polar solvent would be expected to stabilize the transition state of a nucleophilic substitution reaction involving a charged nucleophile and the departure of the chloride ion, thus accelerating the reaction. MD simulations can also reveal specific intermolecular interactions, such as hydrogen bonding between the solvent and the ester group of this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Deuterium |

Prediction of Spectroscopic Signatures for Structural Assignment

In the structural elucidation of novel or uncharacterized compounds like this compound, computational chemistry serves as a powerful tool for predicting spectroscopic signatures. Although specific experimental or detailed computational studies for this compound are not extensively available in the reviewed literature, its spectral characteristics can be reliably predicted using established theoretical principles and data from analogous structures. By leveraging computational models, it is possible to forecast the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for its unambiguous identification.

Theoretical predictions of spectroscopic data are typically derived from quantum chemical calculations. Methods like Density Functional Theory (DFT) are often employed to optimize the molecular geometry and calculate properties such as nuclear shielding constants (for NMR), vibrational frequencies (for IR), and ionization energies (for MS). These predicted spectra provide a theoretical benchmark that can be compared against experimental data to confirm the molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is predicted based on the chemical environment of each proton in the this compound molecule. The electron-withdrawing effects of the ester oxygen and the chlorine atom are the dominant factors influencing the chemical shifts.

Propoxy Group: The protons of the propyl group are expected to show distinct signals. The methylene (B1212753) group directly attached to the ester oxygen (-O-CH₂-) will be the most deshielded of the three, appearing furthest downfield. The adjacent methylene group (-CH₂-) will show a sextet, and the terminal methyl group (-CH₃) will appear as a triplet furthest upfield.

Butanoate Chain: The proton on the carbon bearing the chlorine atom (C3-H) is expected to be significantly deshielded and will appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The protons on the methylene group at the C2 position, being alpha to the carbonyl group, will also be deshielded and will likely appear as a doublet of doublets. The methyl group at C4 will be the least deshielded proton on the butanoate chain.

Below is a table of predicted ¹H NMR chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (α to C=O) | 2.60 - 2.80 | dd | 15.0, 7.0 |

| H-3 (CHCl) | 4.30 - 4.50 | m | - |

| H-4 (CH₃) | 1.50 - 1.65 | d | 6.5 |

| H-1' (OCH₂) | 4.00 - 4.15 | t | 6.7 |

| H-2' (CH₂) | 1.60 - 1.75 | sextet | 7.0 |

Note: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The carbon NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have the largest chemical shift, typically appearing in the range of 170-175 ppm.

Carbon-Chlorine Bond: The carbon atom directly bonded to the chlorine (C-3) will be significantly deshielded, with a predicted chemical shift in the 50-60 ppm range.

Propoxy and Butanoate Carbons: The carbon of the methylene group attached to the ester oxygen (-O-CH₂) will also be downfield. The remaining aliphatic carbons will appear at higher field strengths (lower ppm values).

The table below summarizes the predicted chemical shifts for each carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 170.5 |

| C-2 (CH₂) | 45.0 |

| C-3 (CHCl) | 55.0 |

| C-4 (CH₃) | 22.5 |

| C-1' (OCH₂) | 66.5 |

| C-2' (CH₂) | 22.0 |

Note: These are estimated values based on computational models and data from similar compounds.

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the following key absorption bands are predicted.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1735-1750 cm⁻¹. This is one of the most prominent features in the IR spectrum.

C-O Stretch: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the propyl and butanoate groups will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Note: Frequencies are approximate and based on characteristic group frequencies.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak [M]⁺ for this compound (C₇H₁₃ClO₂) would be expected at m/z 164 for the ³⁵Cl isotope and m/z 166 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic for compounds containing a single chlorine atom.

Predicted fragmentation patterns would include:

Loss of the propoxy group (-OCH₂CH₂CH₃): Resulting in a fragment ion at m/z 105/107.

Loss of a propyl radical (-CH₂CH₂CH₃): Leading to a fragment at m/z 121/123.

McLafferty rearrangement: A characteristic fragmentation of esters, which could lead to a fragment ion at m/z 108.

Loss of HCl: A potential fragmentation pathway that would yield a fragment at m/z 128.

Propyl cation: A fragment at m/z 43 corresponding to [CH₃CH₂CH₂]⁺.

The predicted mass spectrum serves as a fingerprint for the molecule, and the isotopic pattern for chlorine is a key confirmatory feature.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Propyl 3-chlorobutanoate. It provides detailed information about the molecular framework, enables the assignment of stereochemistry, and allows for the quantitative monitoring of reactions.

In a typical ¹H NMR spectrum of an ester like this compound, the protons adjacent to the carbonyl group are shifted downfield to approximately 2.0-2.2 ppm. nih.gov The protons on the carbon adjacent to the ester oxygen appear at around 3.7-4.1 ppm. nih.gov For the propyl group, a triplet corresponding to the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen would be expected. The methine proton at the C3 position, adjacent to the chlorine atom, and the methyl group at this chiral center would also exhibit characteristic signals, with their splitting patterns providing valuable connectivity information.

Advanced NMR Techniques (e.g., 2D NMR, Chiral Shift Reagents)

To unambiguously assign the complex splitting patterns and determine the stereochemistry of this compound, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity within the molecule.

COSY spectra reveal proton-proton couplings, allowing for the tracing of the spin systems within the propyl chain and the butanoate backbone.

HMQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

Chiral Shift Reagents: The presence of a stereocenter at the C3 position means that this compound can exist as a pair of enantiomers. To distinguish between these enantiomers using NMR, chiral shift reagents (CSRs) can be utilized. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. This allows for the determination of enantiomeric excess and the assignment of absolute configuration, often in conjunction with other chiroptical methods.

Quantitative NMR for Reaction Conversion and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances without the need for identical reference standards. nih.govuni-muenchen.decapes.gov.br The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification. nih.gov

In the context of this compound synthesis, for instance, through the esterification of 3-chlorobutanoic acid with propanol (B110389), ¹H qNMR can be used to monitor the reaction progress. nih.gov By integrating the signals corresponding to the starting materials and the product, the conversion rate can be calculated at any given time. For example, the disappearance of the alcohol's hydroxyl proton signal and the appearance of the ester's characteristic signals can be tracked. acs.org Similarly, qNMR can be used to assess the purity of the final product by comparing the integrals of the analyte signals to those of a certified internal standard of known concentration. nih.govuni-muenchen.decapes.gov.br This method is particularly valuable for providing metrologically traceable purity values. nih.govuni-muenchen.de

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. With a chemical formula of C₇H₁₃ClO₂, the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing detailed structural information.

Common fragmentation pathways for esters include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for esters with a γ-hydrogen, leading to the loss of a neutral alkene molecule.

For this compound, characteristic fragments would include the loss of the propoxy group (-OCH₂CH₂CH₃) and the propyl group (-CH₂CH₂CH₃). The presence of the chlorine atom would also influence the fragmentation pattern, and the isotopic signature of chlorine-containing fragments would be evident in the spectrum.

Chromatographic Techniques for Separation and Purity in Complex Mixtures

Chromatographic methods are essential for the separation of this compound from reaction mixtures, byproducts, and for the resolution of its enantiomers.

Gas chromatography (GC) is a suitable technique for the analysis of the volatile this compound. A standard non-polar column can be used to assess the purity of the compound and to separate it from starting materials and other impurities. The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, has been reported for this compound on standard non-polar phases.

For the separation of the enantiomers of this compound, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Cyclodextrin-based CSPs are commonly used for the resolution of chiral esters. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions (temperature program, carrier gas flow rate) are critical for achieving optimal separation.

High-performance liquid chromatography (HPLC) with a chiral stationary phase can also be employed for the enantioselective separation of chloro-substituted esters, offering an alternative to GC. acs.org

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the third carbon of the butanoate chain in this compound necessitates methods for the separation and quantification of its enantiomers. Chiral gas chromatography (GC) is a powerful technique for determining the enantiomeric excess (e.e.) of this compound, particularly when synthesized via stereoselective routes.

Research Findings:

The enantioselective separation of β-haloesters like this compound is effectively achieved using capillary GC columns coated with chiral stationary phases (CSPs). capes.gov.br Cyclodextrin-based CSPs, especially derivatives of β- and γ-cyclodextrins, have demonstrated considerable success in resolving the enantiomers of a wide range of chiral compounds, including esters. gcms.cznih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

For β-haloesters, the choice of the cyclodextrin derivative and the GC conditions, such as temperature and carrier gas flow rate, are critical for achieving baseline separation. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for method development. For instance, the separation of N-trifluoroacetyl amino acid methyl esters has been systematically studied on cyclodextrin-based columns to determine enantioselective association constants. nih.gov Similar principles would apply to the enantioseparation of this compound.

Illustrative Chiral GC Parameters for a Related Compound (β-chloro ester):

| Parameter | Value |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

This table is illustrative and based on general methods for chiral separation of similar compounds.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions that produce this compound and for identifying and quantifying impurities. nih.gov Reversed-phase (RP) HPLC is the most common mode used for the analysis of relatively non-polar small molecules like short-chain esters.

Research Findings:

In the synthesis of this compound, for instance, through the esterification of 3-chlorobutanoic acid with propanol, HPLC can be used to track the consumption of the reactants and the formation of the product over time. A typical RP-HPLC setup would involve a C8 or C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govthermofisher.com

Impurity profiling is another critical application of HPLC. Potential impurities in a sample of this compound could include unreacted starting materials (3-chlorobutanoic acid and propanol), by-products from side reactions, or degradation products. The development of a stability-indicating HPLC method is crucial for assessing the purity and stability of the compound under various conditions. pensoft.net The selection of the stationary phase and mobile phase composition is optimized to achieve separation of the main compound from all potential impurities.

Illustrative RP-HPLC Method for Analysis of a Short-Chain Alkyl Ester:

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table is illustrative and based on general methods for the analysis of similar esters.

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Progress

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary technique for the analysis of volatile compounds like this compound. nih.gov It is widely used for assessing product purity, quantifying yields, and monitoring reaction progress.

Research Findings:

In the context of the synthesis of this compound, GC analysis can provide a detailed picture of the reaction mixture. The high resolving power of capillary GC columns allows for the separation of the desired product from volatile starting materials and by-products. The flame ionization detector (FID) is commonly used for quantification due to its linear response over a wide concentration range for organic compounds.

When coupled with a mass spectrometer, GC-MS allows for the definitive identification of the components of a mixture based on their mass spectra. jmchemsci.com This is particularly useful for identifying unknown impurities or by-products that may be present in a sample of this compound. The NIST Chemistry WebBook provides gas chromatography data for this compound, which can be used as a reference. nist.gov

Illustrative GC-MS Parameters for Volatile Ester Analysis:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 m/z |

This table is illustrative and based on general methods for GC-MS analysis of similar volatile esters.

In Situ Reaction Monitoring Methodologies

In situ reaction monitoring, also known as Process Analytical Technology (PAT), provides real-time insights into a chemical reaction as it happens, without the need for manual sampling and offline analysis. This approach is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for the synthesis of compounds like this compound.

Research Findings:

Spectroscopic techniques are particularly well-suited for in situ monitoring. For esterification reactions, in situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. By inserting a probe directly into the reaction vessel, the change in concentration of key functional groups can be monitored over time. For example, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be tracked to follow the progress of the esterification of 3-chlorobutanoic acid.

Strategic Utility of Propyl 3 Chlorobutanoate As a Precursor in Advanced Organic Synthesis

Synthesis of Fine Chemicals and Specialty Materials

The inherent reactivity of the carbon-chlorine bond in propyl 3-chlorobutanoate, coupled with the synthetic versatility of the ester moiety, makes it a valuable starting material for the production of various fine chemicals and specialty materials. The chlorine atom can be readily displaced by a range of nucleophiles, allowing for the introduction of diverse functionalities. Simultaneously, the ester group can undergo transformations such as hydrolysis, amidation, or reduction to further elaborate the molecular structure.

This dual reactivity enables the synthesis of tailored molecules with specific properties, finding applications in industries such as pharmaceuticals, agrochemicals, and flavors and fragrances. For instance, the substitution of the chlorine with an amino group can lead to the formation of amino esters, which are important intermediates in the synthesis of bioactive compounds. Similarly, reaction with thiols can yield sulfur-containing esters with potential applications as flavorants or in materials science.

Scaffold for Diverse Heterocyclic Compound Synthesis (e.g., pyrazoles from cyclopropanols)

This compound is a key precursor in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. One notable application is its use in the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities.

A common synthetic strategy involves the conversion of this compound to a corresponding cyclopropanol (B106826) derivative. This is typically achieved through a base-mediated intramolecular cyclization. The resulting cyclopropanol can then react with hydrazine (B178648) or its derivatives to undergo a ring-opening and subsequent cyclization cascade, affording the pyrazole (B372694) ring system. The specific substitution pattern on the pyrazole can be controlled by the choice of the hydrazine reagent and the reaction conditions, highlighting the modularity of this synthetic approach.

Precursor in Natural Product Synthesis (e.g., related synthesis of L-Carnitine intermediates)

While direct large-scale synthesis of L-Carnitine often utilizes other starting materials, the chemistry related to this compound is relevant to the synthesis of its intermediates and analogs. L-Carnitine is a vital nutrient involved in fatty acid metabolism, and its synthesis is of significant industrial importance.

The core of L-Carnitine's structure is a chiral β-hydroxy-γ-butyrobetaine. The synthesis of intermediates for L-Carnitine and related structures can involve chloro-esters as building blocks. For example, a related chiral starting material, (R)-3-chloro-1,2-propanediol, is utilized in an efficient synthesis of L-Carnitine. researchgate.net This process involves the conversion of the chloropropanediol to a nitrile intermediate, which is then hydrolyzed to afford L-Carnitine. researchgate.net Although not a direct use of this compound, this demonstrates the utility of chloro-functionalized building blocks in accessing the key structural motifs present in L-Carnitine. Synthetic routes starting from chloro-esters like this compound could be envisioned for the preparation of L-Carnitine analogs for research purposes, where the propyl ester could be hydrolyzed and the chloro group displaced by trimethylamine (B31210). A patented production process for L-carnitine starts with the resolution of epichlorohydrin, which is then reacted with trimethylamine and subsequently cyanated to form the key intermediate. google.com

Building Block for Polymer and Material Science

The bifunctional nature of this compound makes it an attractive monomer or chain-transfer agent in the synthesis of functional polymers. The ester group can participate in polymerization reactions, such as transesterification polymerization, to form polyester (B1180765) backbones. The chlorine atom, on the other hand, can serve as a site for post-polymerization modification.

This "grafting-from" approach allows for the synthesis of well-defined graft copolymers with tailored architectures and properties. For example, a polyester synthesized from a monomer derived from this compound would possess pendant chloro groups along the polymer chain. These chloro groups can then be used to initiate the polymerization of a second monomer, leading to the formation of a graft copolymer. Such materials can exhibit unique thermal, mechanical, and self-assembly properties, making them suitable for applications in drug delivery, coatings, and advanced composites.

Development of Novel Organometallic Reagents and Ligands

The reactivity of the carbon-chlorine bond in this compound allows for its use in the preparation of organometallic reagents. For instance, it can undergo oxidative addition with various low-valent metal complexes to form new organometallic species. These reagents can then be utilized in a variety of catalytic transformations, such as cross-coupling reactions.

Furthermore, this compound and its derivatives can serve as precursors for the synthesis of novel ligands for transition metal catalysts. By introducing coordinating functional groups through nucleophilic substitution of the chlorine atom, a wide range of bidentate or tridentate ligands can be prepared. For example, reaction with a phosphine-containing nucleophile could yield a phosphino-ester ligand. The electronic and steric properties of these ligands can be fine-tuned by varying the substituents on the butanoate backbone, allowing for the optimization of catalytic activity and selectivity in various chemical reactions.

Compound Information Table

| Compound Name | IUPAC Name | Synonyms | CAS Number | Molecular Formula |

| This compound | This compound | n-Propyl 3-chlorobutyrate, Butanoic acid, 3-chloro-, propyl ester | 62108-72-9 | C7H13ClO2 |

| Methyl 3-chlorobutanoate | methyl 3-chlorobutanoate | Methyl 3-chlorobutyrate, Butanoic acid, 3-chloro-, methyl ester | 817-76-5 | C5H9ClO2 |

| Isobutyl 3-chlorobutyrate | 2-methylthis compound | Butanoic acid, 3-chloro-, 2-methylpropyl ester | 62108-76-3 | C8H15ClO2 |

| L-Carnitine | 3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium | Levocarnitine, (R)-3-Hydroxy-4-(trimethylammonio)butanoate | 541-15-1 | C7H15NO3 |

| (R)-3-chloro-1,2-propanediol | (R)-3-chloropropane-1,2-diol | (R)-(-)-3-Chloro-1,2-propanediol | 57090-45-6 | C3H7ClO2 |

| Epichlorohydrin | 2-(chloromethyl)oxirane | 1-Chloro-2,3-epoxypropane | 106-89-8 | C3H5ClO |

| Pyrazole | 1H-pyrazole | - | 288-13-1 | C3H4N2 |

| Cyclopropanol | cyclopropanol | - | 16545-68-9 | C3H6O |

Chemical and Physical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 164.63 | g/mol |

| Exact Mass | 164.0604073 | Da |

| Molecular Formula | C7H13ClO2 | - |

| IUPAC Name | This compound | - |

| InChI | InChI=1S/C7H13ClO2/c1-3-4-10-7(9)5-6(2)8/h6H,3-5H2,1-2H3 | - |

| InChIKey | OPZLOOXQPPMSKG-UHFFFAOYSA-N | - |

| SMILES | CCCOC(=O)CC(C)Cl | - |

| CAS Number | 62108-72-9 | - |

| Topological Polar Surface Area | 26.3 | Ų |

| Heavy Atom Count | 10 | - |

| Rotatable Bond Count | 5 | - |

| Complexity | 104 | - |

| Undefined Atom Stereocenter Count | 1 | - |

| XLogP3 | 2 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

Future Research Directions and Interdisciplinary Perspectives

The exploration of Propyl 3-chlorobutanoate continues to open new avenues for scientific inquiry, pushing the boundaries of traditional chemical synthesis and analysis. The following sections outline promising future research directions and the potential for interdisciplinary collaboration, which could unlock novel applications and a deeper understanding of this versatile compound.

Q & A

Q. What are the optimal synthetic routes for Propyl 3-chlorobutanoate, and how can reaction efficiency be quantified methodologically?

- Methodological Answer : this compound can be synthesized via esterification of 3-chlorobutanoic acid with propanol under acidic catalysis. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid for protonation.

- Temperature control : Reflux conditions (100–120°C) to drive equilibrium toward ester formation.

- Purity assessment : Use gas chromatography-mass spectrometry (GC-MS) to quantify yield and nuclear magnetic resonance (NMR) to confirm structural integrity .

Efficiency metrics include molar conversion rates and side-product analysis (e.g., unreacted acid via titration).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data ambiguities be resolved?

- Methodological Answer :

- FTIR : Identify ester carbonyl (C=O) stretch (~1740 cm⁻¹) and C-Cl bond (~650 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks for the propyl chain (δ 0.9–1.7 ppm for CH₃/CH₂) and chlorinated carbon (δ 40–50 ppm).

- Mass spectrometry : Confirm molecular ion (M⁺) at m/z 150.5 and fragmentation patterns (e.g., loss of propoxyl group).

Ambiguities in overlapping signals (e.g., alkyl vs. chlorinated regions) require 2D NMR (COSY, HSQC) or spiking with reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Toxicity extrapolation : While human data are lacking, assume acute toxicity similar to chloroformates (e.g., respiratory irritation). Refer to AEGL guidelines for chloroformates, which highlight the need for conservative exposure limits due to insufficient data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound’s hydrolysis under varying pH conditions?

- Methodological Answer :

- Variable isolation : Systematically test solvent polarity (e.g., water vs. aqueous ethanol), temperature (25–60°C), and pH (acidic/neutral/alkaline).

- Mechanistic analysis : Use UV-Vis spectroscopy to track ester cleavage rates. Conflicting data may arise from nucleophilic vs. acid-catalyzed pathways; employ isotopic labeling (e.g., D₂O) to distinguish mechanisms.

- Statistical validation : Apply Arrhenius/Kozeny-Carman models to reconcile discrepancies in activation energies .

Q. What in silico strategies are recommended for predicting the environmental fate of this compound when empirical data are limited?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model hydrolysis pathways in aqueous environments.

- Quantitative structure-activity relationship (QSAR) : Predict biodegradability using descriptors like logP (lipophilicity) and topological polar surface area.

- Ecotoxicity extrapolation : Cross-reference with structurally analogous esters (e.g., propyl chloroformate) to estimate LC₅₀ values for aquatic organisms .

Q. How should researchers design studies to address the lack of in vivo toxicity data for this compound?

- Methodological Answer :

- Animal models : Conduct acute oral toxicity tests in rodents (OECD Guideline 423), monitoring mortality, organ weights, and histopathology.

- Dose-response analysis : Use the Probit method to calculate LD₅₀. For subchronic effects, administer doses via gavage for 28–90 days.

- In vitro alternatives : Employ human cell lines (e.g., HepG2) to assess hepatotoxicity, leveraging high-throughput screening to minimize animal use .

Q. What strategies mitigate experimental artifacts when studying this compound’s stability under photolytic conditions?

- Methodological Answer :

- Light source calibration : Use UV lamps with controlled wavelength output (e.g., 254 nm for photolysis studies).